(2E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-(thiophen-2-yl)prop-2-enehydrazide
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Overview
Description
(2E)-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2-phenyl-3-(thiophen-2-yl)prop-2-enehydrazide is a complex organic compound characterized by its unique structural components, including a pyridine ring substituted with chlorine and trifluoromethyl groups, a phenyl ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2-phenyl-3-(thiophen-2-yl)prop-2-enehydrazide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of the pyridine intermediate, which can be achieved by reacting 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions.
Hydrazide Formation: The pyridine intermediate is then reacted with hydrazine derivatives to form the hydrazide moiety.
Coupling with Phenyl and Thiophene Rings: The final step involves coupling the hydrazide with phenyl and thiophene rings under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2E)-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2-phenyl-3-(thiophen-2-yl)prop-2-enehydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2-phenyl-3-(thiophen-2-yl)prop-2-enehydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as NF-κB or MAPK, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core with similar substituents.
Thiophene derivatives: Compounds with thiophene rings that exhibit similar electronic properties.
Uniqueness
Structural Complexity: The combination of pyridine, phenyl, and thiophene rings with specific substituents makes this compound unique.
Bioactivity: Its potential bioactivity in medicinal and agrochemical applications sets it apart from simpler analogs.
Properties
IUPAC Name |
(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-thiophen-2-ylprop-2-enehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3OS/c1-27(18-17(21)10-14(12-25-18)20(22,23)24)26-19(28)16(11-15-8-5-9-29-15)13-6-3-2-4-7-13/h2-12H,1H3,(H,26,28)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTHTNFYOVHENE-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)/C(=C/C2=CC=CS2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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